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molecular formula C10H15N3O3 B8451128 3-Amino-2-(1,3-dioxolan-2-ylmethyl)amino-6-methoxypyridine

3-Amino-2-(1,3-dioxolan-2-ylmethyl)amino-6-methoxypyridine

Cat. No. B8451128
M. Wt: 225.24 g/mol
InChI Key: PPQGSWCUMYVTPW-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 2.7 g of N-(1,3-dioxolan-2-ylmethyl)-6-methoxy-3-nitropyridin-2-amine in 30 mL of ethanol, 0.81 g of 10% palladium-carbon was added at room temperature, and mixture was stirred at 40° C. for 2 hours 30 minutes under a hydrogen atmosphere. The reaction mixture was cooled to room temperature, the insoluble substance was filtered off, and the filtration residue was washed with diethyl ether. The solvent was distilled off under reduced pressure to obtain 2.4 g of 3-amino-2-(1,3-dioxolan-2-ylmethyl)amino-6-methoxypyridine as a purple solid.
Name
N-(1,3-dioxolan-2-ylmethyl)-6-methoxy-3-nitropyridin-2-amine
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.81 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[CH2:6][NH:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[C:10]([O:17][CH3:18])[N:9]=1>C(O)C.[C].[Pd]>[NH2:14][C:13]1[C:8]([NH:7][CH2:6][CH:2]2[O:3][CH2:4][CH2:5][O:1]2)=[N:9][C:10]([O:17][CH3:18])=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
N-(1,3-dioxolan-2-ylmethyl)-6-methoxy-3-nitropyridin-2-amine
Quantity
2.7 g
Type
reactant
Smiles
O1C(OCC1)CNC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.81 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
mixture was stirred at 40° C. for 2 hours 30 minutes under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
WASH
Type
WASH
Details
the filtration residue was washed with diethyl ether
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC(=CC1)OC)NCC1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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